N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide
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Description
“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . These compounds have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .
Synthesis Analysis
The synthesis of these compounds involves a series of transformations. The process starts with the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates. The carboxylic acids obtained from this process are then cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. These are then treated with substituted anilines to form the final pyrazolo[3,4-d]pyrimidin-4-one derivatives . The synthesis of these compounds can also be achieved from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as 1H NMR . The 1H NMR spectrum would show peaks corresponding to the various types of protons present in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include hydrolysis, cyclization, and treatment with substituted anilines . Additionally, these compounds can be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using techniques such as 1H NMR . The 1H NMR spectrum would provide information about the types of protons present in the molecule and their chemical environment .Scientific Research Applications
Anticancer Activity
Compounds with the pyrazolo[3,4-d]pyrimidin-4-one scaffold have been synthesized and evaluated for their anticancer activity. For instance, a study described the synthesis and biological evaluation of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines as dual inhibitors of CLK1 and DYRK1A kinases, which are potential targets for cancer therapy (Loidreau et al., 2013). Another example includes the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives that showed marked inhibition against various human cancer cell lines, demonstrating promising anticancer activity (Abdellatif et al., 2014).
Antimicrobial and Antifungal Effects
Compounds incorporating the pyrazolo[3,4-d]pyrimidin moiety have also been explored for their antimicrobial and antifungal effects. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been evaluated as potential antimicrobial and anticancer agents, showing promising results in in vitro studies (Hafez et al., 2016).
Anticonvulsant Activity
Research has also been conducted on pyrazole derivatives for their potential anticonvulsant activity. A study on 3,5-dimethylpyrazole derivatives related to the structural class of the compound demonstrated efficacy in anticonvulsant screening, indicating a potential avenue for the development of new antiepileptic drugs (Koçyiğit-Kaymakçıoğlu et al., 2011).
Synthetic Methodology
Beyond biomedical applications, compounds within this chemical class have contributed to advancements in synthetic organic chemistry. For example, the iodine-catalyzed oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones showcases a novel methodology for constructing heterocyclic compounds that are relevant in pharmaceutical research and development (Mohammed et al., 2015).
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-13-4-7-16(10-14(13)2)26-19-18(11-23-26)21(28)25(12-22-19)24-20(27)15-5-8-17(29-3)9-6-15/h4-12H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZWQQCLUVCEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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